Peptide M

Autoimmune Uveitis Immunology T-Cell Proliferation

Peptide M (DTNLASSTIIKEGIDKTV, bovine S-antigen residues 303–320) is the gold-standard uveitopathogenic epitope for consistently inducing experimental autoimmune uveitis (EAU) in rats, guinea pigs, and nonhuman primates, producing pathology identical to native S-antigen. Critically distinct from Peptide G—patient T-cell responses are discordant, and substitution compromises model validity and reproducibility. Essential for preclinical immunomodulatory therapy evaluation, T-cell proliferation assays for uveitis patient stratification, and antigen-specific immunotherapy development. Insist on Peptide M to ensure translationally relevant, reproducible autoimmune ocular disease models.

Molecular Formula C81H141N21O31
Molecular Weight 1905.1 g/mol
Cat. No. B1139297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide M
Molecular FormulaC81H141N21O31
Molecular Weight1905.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C81H141N21O31/c1-15-37(8)59(75(126)93-50(31-57(114)115)72(123)88-46(23-19-21-27-83)69(120)101-63(42(13)106)79(130)97-58(36(6)7)81(132)133)96-54(109)32-86-67(118)47(24-25-55(110)111)89-68(119)45(22-18-20-26-82)90-76(127)60(38(9)16-2)98-77(128)61(39(10)17-3)99-80(131)64(43(14)107)102-74(125)52(34-104)95-73(124)51(33-103)94-65(116)40(11)87-70(121)48(28-35(4)5)91-71(122)49(30-53(85)108)92-78(129)62(41(12)105)100-66(117)44(84)29-56(112)113/h35-52,58-64,103-107H,15-34,82-84H2,1-14H3,(H2,85,108)(H,86,118)(H,87,121)(H,88,123)(H,89,119)(H,90,127)(H,91,122)(H,92,129)(H,93,126)(H,94,116)(H,95,124)(H,96,109)(H,97,130)(H,98,128)(H,99,131)(H,100,117)(H,101,120)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,132,133)/t37-,38-,39-,40-,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,58-,59-,60-,61-,62-,63-,64-/m0/s1
InChIKeyBHGSMPANCMIOOB-HMAOBDLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide M (CAS 110652-62-5) for Uveitis Research: A Validated 18-mer S-Antigen Pathogenic Fragment


Peptide M (CAS 110652-62-5) is a synthetic 18-amino acid peptide (sequence: DTNLASSTIIKEGIDKTV) corresponding to residues 303–320 of bovine retinal S-antigen [1]. This peptide is a well-characterized, highly pathogenic epitope that consistently induces experimental autoimmune uveitis (EAU) in multiple species, including rats, guinea pigs, and nonhuman primates, modeling the T-cell mediated ocular inflammation seen in human uveitic diseases such as birdshot retinochoroidopathy and sympathetic ophthalmia [2]. Its sequence-defined immunogenicity makes it a critical research tool for studying autoimmune ocular pathology and developing targeted immunotherapies [3].

Peptide M: Why S-Antigen Fragments Are Not Interchangeable in Autoimmune Uveitis Models


Peptide M and other S-antigen-derived fragments, such as Peptide G, are not functionally interchangeable despite originating from the same parent protein. Peptide M represents a distinct, highly uveitopathogenic epitope, while Peptide G corresponds to a different immunodominant region. Studies show that patient T-cell responses are peptide-specific; for example, in patients with Behçet's disease and uveitis, the frequency of positive lymphoproliferative responses to Peptide M (21%) and Peptide G (21%) are identical, yet individual patient responses can be discordant, indicating distinct immunogenic profiles [1]. Furthermore, Peptide M induces EAU in nonhuman primates with a pathology identical to native S-antigen, whereas the pathogenicity of other fragments varies significantly [2]. Substituting Peptide M with a different S-antigen fragment would introduce an undefined variable, compromising the validity and reproducibility of autoimmune disease models [3].

Peptide M Quantitative Differentiation: Head-to-Head Data vs. S-Antigen Peptide G and Native Protein


Peptide M vs. Peptide G: Comparative Immunogenicity in Human Uveitis Patient Cohorts

In a study of Brazilian patients with endogenous uveitis, the frequency of positive lymphoproliferative responses (stimulation index ≥2) to Peptide M was directly compared to Peptide G, another S-antigen fragment. Peptide M elicited a positive response in 21% of Behçet's disease patients with uveitis and 26% of Vogt-Koyanagi-Harada disease patients, while Peptide G elicited responses of 21% and 30%, respectively [1]. Critically, in a separate cohort of patients with juvenile chronic arthritis, 50% of patients with uveitis responded to S-antigen or one of its peptides (including Peptide M), a significantly higher rate than in patients without uveitis (9.7%) and healthy controls (0%) [2].

Autoimmune Uveitis Immunology T-Cell Proliferation

Peptide M vs. Native S-Antigen: Equivalent Pathogenicity in Primate EAU Models

Peptide M was directly compared to native S-antigen for its ability to induce experimental autoimmune uveitis (EAU) in nonhuman primates. Immunization with Peptide M produced inflammatory changes in the eyes and pineal glands that were clinically and histopathologically identical to those induced by native S-antigen [1]. This finding is critical because it demonstrates that the 18-mer Peptide M contains the full pathogenic potential of the much larger 48 kDa S-antigen protein.

Experimental Autoimmune Uveitis Nonhuman Primate Model Pathogenicity

Peptide M Analogs: Single Amino Acid Substitution Abolishes Pathogenicity

Structure-activity relationship studies have defined the core pathogenic sequence of Peptide M. A single amino acid substitution in a core residue of the Peptide M epitope (creating analog Mm4) completely abolishes its ability to induce EAU [1]. Furthermore, co-injection of the pathogenic Peptide M with a nonpathogenic analog blocked the induction of EAU in rats [2].

Immunotherapy Peptide Engineering EAU Prevention

Peptide M: Validated Applications in Autoimmune Uveitis Research and Immunotherapy Development


Induction of Experimental Autoimmune Uveitis (EAU) in Rodent and Primate Models

Peptide M is the gold-standard antigen for inducing EAU, a critical model for studying the immunopathogenesis of human uveitis. Its ability to produce disease pathology identical to native S-antigen in both rodents and nonhuman primates makes it an essential reagent for preclinical studies of novel anti-inflammatory and immunomodulatory therapies [1].

Investigating T-Cell Mediated Autoimmunity in Patient Cohorts

As a well-defined, immunodominant epitope, Peptide M is used in lymphocyte proliferation assays to identify and characterize S-antigen-specific T-cell responses in patients with various forms of uveitis and related autoimmune conditions. This application is crucial for patient stratification and understanding disease heterogeneity [2].

Development of Peptide-Based Immunotherapies and Tolerance Induction

The precise mapping of Peptide M's pathogenic core and the identification of nonpathogenic analogs enable its use in developing antigen-specific immunotherapies. Co-administration of Peptide M with its analogs can block disease induction, providing a platform for designing peptide-based vaccines or tolerance-inducing regimens for autoimmune uveitis [3].

Biomarker Discovery and Diagnostic Assay Development

The differential T-cell responses observed against Peptide M and other S-antigen fragments in distinct patient populations suggest its utility as a component in multiplex assays for diagnosing or monitoring the activity of specific uveitic diseases, such as Behçet's disease and Vogt-Koyanagi-Harada disease [4].

Quote Request

Request a Quote for Peptide M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.